Aplyronine B
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Overview
Description
Aplyronine B is a cytotoxic macrolide isolated from the sea hare Aplysia kurodaiThese compounds are known for their potent antitumor activity and have been the subject of extensive chemical and biological research .
Preparation Methods
The total synthesis of aplyronine B involves complex synthetic routes. One approach includes the use of a highly convergent aldol-based route, which significantly improves step economy compared to previous methods . The synthesis typically involves the construction of a 24-membered macrolactone and an elaborate side chain terminating in an N-vinyl-N-formamide moiety . Key steps in the synthesis include Ni/Cr-mediated coupling reactions, which have been shown to improve both yield and stereoselectivity .
Chemical Reactions Analysis
Aplyronine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, m-chloroperbenzoic acid (m-CPBA) for oxidation, and pivaloyl chloride (PivCl) for acylation . Major products formed from these reactions include derivatives with modified side chains and altered cytotoxicity profiles .
Scientific Research Applications
Aplyronine B has significant applications in scientific research, particularly in the field of cancer research. It exhibits potent cytotoxicity against HeLa-S3 cells, making it a valuable compound for studying cancer cell growth inhibition . Additionally, this compound has been used in structure-activity relationship studies to design simplified analogues with improved synthetic accessibility and retained biological activity . Its unique mechanism of action, involving the induction of protein-protein interactions between actin and tubulin, has also made it a subject of interest in chemical biology .
Mechanism of Action
Aplyronine B exerts its effects by inducing protein-protein interactions between actin and tubulin, two major cytoskeletal proteins. This interaction leads to the formation of a heterotrimeric complex, which inhibits tubulin polymerization and disrupts cytoskeletal dynamics . The compound binds to actin, forming a 1:1 complex, and then further interacts with tubulin to form the 1:1:1 complex . This unique mechanism of action is responsible for its potent cytotoxicity and antitumor activity.
Comparison with Similar Compounds
Aplyronine B is part of a family of cytotoxic macrolides that includes aplyronines A, C, D, E, F, G, and H. Among these, aplyronine A is the most studied and exhibits the highest cytotoxicity . Other similar compounds include reidispongiolide A, scytophycin C, and rhizopodin, which also bind to actin as their protein target . this compound is unique in its specific side chain structure and its ability to form a heterotrimeric complex with actin and tubulin .
Properties
Molecular Formula |
C59H101N3O14 |
---|---|
Molecular Weight |
1076.4 g/mol |
IUPAC Name |
[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-8-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-10-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate |
InChI |
InChI=1S/C59H101N3O14/c1-38-27-28-39(2)51(72-18)31-30-41(4)56(76-59(69)49(36-70-16)61(13)14)43(6)50(65)24-20-19-21-26-54(66)74-52(25-22-23-48(35-38)71-17)44(7)55(67)40(3)29-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,65,67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+/t38-,40+,41-,42-,43+,44-,45+,46?,48+,49+,50-,51+,52+,53-,55+,56-,57-/m1/s1 |
InChI Key |
LBWIGLNHANBXDK-JQEXLIRHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@@H]([C@@H]1OC(=O)[C@H](COC)N(C)C)C)O)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)/C)OC |
Canonical SMILES |
CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1OC(=O)C(COC)N(C)C)C)O)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |
Origin of Product |
United States |
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